molecular formula C17H26N2O4S B1624177 Tert-butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-YL]tetrahydro-1(2H)-pyridinecarboxylate CAS No. 852180-50-8

Tert-butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-YL]tetrahydro-1(2H)-pyridinecarboxylate

Cat. No.: B1624177
CAS No.: 852180-50-8
M. Wt: 354.5 g/mol
InChI Key: YTFTXLAXZXXHPI-UHFFFAOYSA-N
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Description

Tert-butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-YL]tetrahydro-1(2H)-pyridinecarboxylate is a complex organic compound with notable applications in various scientific fields. As a synthetic molecule, it encompasses a thiazole ring fused with a pyridine structure, substituted with tert-butyl and ethoxycarbonyl groups. This compound is often researched for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-YL]tetrahydro-1(2H)-pyridinecarboxylate typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring: : The synthesis begins with the creation of the thiazole core, which often involves the cyclization of 2-aminothiophenol derivatives with α-haloketones under acidic conditions.

  • Pyridine Incorporation: : The pyridine ring is integrated through a condensation reaction, often employing aldehydes and ammonia derivatives.

  • Final Substitutions: : Introduction of the tert-butyl and ethoxycarbonyl groups occurs through alkylation and esterification reactions, respectively.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to maintain stringent reaction conditions, enhance yield, and ensure consistency. Catalysts and optimized solvents are employed to reduce reaction time and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-YL]tetrahydro-1(2H)-pyridinecarboxylate undergoes various types of chemical reactions:

  • Oxidation: : It can be oxidized to form sulfoxides or sulfones under mild conditions using reagents such as hydrogen peroxide.

  • Reduction: : The compound can be reduced at the thiazole or pyridine rings to form saturated derivatives using agents like sodium borohydride.

  • Substitution: : Substitution reactions can occur at the ethoxycarbonyl group, allowing the formation of various esters.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Alkyl halides, acyl chlorides in the presence of bases such as pyridine.

Major Products

Oxidative reactions typically yield sulfoxides and sulfones, while reduction often leads to tetrahydropyridine derivatives. Substitution reactions yield esters and other functionalized analogs.

Scientific Research Applications

Tert-butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-YL]tetrahydro-1(2H)-pyridinecarboxylate has diverse applications across multiple fields:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Investigated for its potential as a biochemical probe in enzyme studies.

  • Medicine: : Examined for possible pharmacological activities, including antimicrobial and anti-inflammatory properties.

  • Industry: : Utilized in the development of specialty chemicals and advanced materials due to its robust chemical properties.

Mechanism of Action

Molecular Targets and Pathways

The compound's biological activity is often mediated through interactions with specific enzymes or receptors. It may inhibit enzyme activity by binding to active sites or modulate receptor function through allosteric modulation. Pathway analysis reveals that it can influence various cellular processes, including signal transduction and metabolic pathways.

Comparison with Similar Compounds

Unique Properties

Compared to similar compounds, Tert-butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-YL]tetrahydro-1(2H)-pyridinecarboxylate stands out due to its combined thiazole and pyridine rings, which confer unique electronic properties and reactivity. Additionally, the presence of the ethoxycarbonyl group enhances its solubility and potential for derivatization.

List of Similar Compounds

  • Tert-butyl 4-(2-thiazolyl)pyridine-3-carboxylate.

  • Ethyl 4-(4-methyl-2-thiazolyl)pyridine-3-carboxylate.

  • Methyl 4-(5-ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyridine-5-carboxylate.

These similar compounds can be compared based on their structural differences, which influence their chemical behavior and applications in scientific research.

Properties

IUPAC Name

ethyl 4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-6-22-15(20)13-11(2)18-14(24-13)12-7-9-19(10-8-12)16(21)23-17(3,4)5/h12H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFTXLAXZXXHPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2CCN(CC2)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427644
Record name tert-Butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852180-50-8
Record name tert-Butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-YL]tetrahydro-1(2H)-pyridinecarboxylate
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Tert-butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-YL]tetrahydro-1(2H)-pyridinecarboxylate
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Tert-butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-YL]tetrahydro-1(2H)-pyridinecarboxylate
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Tert-butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-YL]tetrahydro-1(2H)-pyridinecarboxylate
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Tert-butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-YL]tetrahydro-1(2H)-pyridinecarboxylate
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Tert-butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-YL]tetrahydro-1(2H)-pyridinecarboxylate

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